BenchChemオンラインストアへようこそ!

2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

TRPC channel activator benzoylpiperazine SAR halogen substitution

2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone (CAS 499197-59-0; IUPAC: [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone) is a synthetic benzoyl-piperazine derivative with molecular formula C₁₈H₁₇Cl₃N₂O and molecular weight 383.70 g/mol. The compound belongs to the arylpiperazine class, a privileged scaffold in CNS drug discovery characterized by aminergic G protein-coupled receptor (GPCR) ligand activity.

Molecular Formula C18H17Cl3N2O
Molecular Weight 383.7
CAS No. 499197-59-0
Cat. No. B2634906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone
CAS499197-59-0
Molecular FormulaC18H17Cl3N2O
Molecular Weight383.7
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H17Cl3N2O/c1-12-2-3-14(20)11-17(12)22-6-8-23(9-7-22)18(24)15-5-4-13(19)10-16(15)21/h2-5,10-11H,6-9H2,1H3
InChIKeyLOBYXIXZTYJWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone (CAS 499197-59-0): Compound Class and Core Characteristics for Procurement Evaluation


2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone (CAS 499197-59-0; IUPAC: [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone) is a synthetic benzoyl-piperazine derivative with molecular formula C₁₈H₁₇Cl₃N₂O and molecular weight 383.70 g/mol . The compound belongs to the arylpiperazine class, a privileged scaffold in CNS drug discovery characterized by aminergic G protein-coupled receptor (GPCR) ligand activity [1]. Its structure features a 2,4-dichlorobenzoyl group linked via a carbonyl bridge to a piperazine ring N-substituted with 5-chloro-2-methylphenyl, distinguishing it from closely related piperazine-based TRPC channel activators such as PPZ1 (CAS 915893-66-2) that bear a 3-fluorobenzoyl moiety [2]. The compound is supplied as a research-grade screening compound with typical purity ≥98% (HPLC) .

Why In-Class Substitution of 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone (CAS 499197-59-0) Carries Structural Risk


Arylpiperazine derivatives cannot be freely interchanged in research or procurement without risking altered target engagement and physicochemical profiles. The 2,4-dichloro substitution pattern on the benzoyl ring of this compound introduces distinct electronic (σₚ Cl = +0.23) and steric properties versus analogs bearing mono-halogenated benzoyl groups (e.g., 3-fluorophenyl in PPZ1, where σₘ F = +0.34) [1]. In benzoylpiperazine series, benzoyl ring substitution has been shown to modulate serotonin receptor affinity by over 100-fold depending on halogen type and position [2]. Additionally, the 5-chloro-2-methylphenyl group on the piperazine nitrogen confers specific lipophilicity and metabolic stability characteristics that differ from unsubstituted phenyl or 2,3-dichlorophenyl piperazine variants [3]. These structural distinctions mean that substitution with a generic arylpiperazine analog—even one with reported TRPC channel activity—may yield quantitatively different potency, selectivity, and solubility outcomes in experimental systems.

Quantitative Differentiation Evidence for 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone (CAS 499197-59-0) vs. PPZ1, Hyperforin, and Hyp9


Structural Differentiation from PPZ1: 2,4-Dichlorobenzoyl vs. 3-Fluorobenzoyl Substitution

The target compound differs from its closest literature-characterized analog PPZ1 (CAS 915893-66-2) by substitution of the benzoyl ring: 2,4-dichlorophenyl vs. 3-fluorophenyl. In PPZ1, the 3-fluorobenzoyl group yields TRPC3/6/7 EC₅₀ values of 57, 67.3, and 45.9 μM, respectively [1]. The 2,4-dichloro substitution in the target compound introduces two electron-withdrawing chlorine atoms (Hammett σₚ = +0.23 each) with larger van der Waals radii (1.75 Å for Cl vs. 1.47 Å for F), predicted to alter both the electronic environment of the carbonyl and steric fit within the TRPC channel binding pocket [2]. While direct biological data for this compound are not yet available in the primary literature, the structural divergence from PPZ1 is substantial enough that TRPC activation potency, selectivity, and physicochemical behavior cannot be assumed equivalent.

TRPC channel activator benzoylpiperazine SAR halogen substitution

TRPC Channel Activation Potency Landscape: Positioning the Target Compound Among Known Agonists

The piperazine scaffold is a validated pharmacophore for DAG-activated TRPC3/TRPC6/TRPC7 channel activation. The direct literature analog PPZ1 activates recombinant TRPC3 (EC₅₀ = 57 μM), TRPC6 (EC₅₀ = 67.3 μM), and TRPC7 (EC₅₀ = 45.9 μM) in HEK293 cells [1]. For broader context, natural and synthetic TRPC6 agonists span a wide potency range: hyperforin (EC₅₀ = 1.51 μM), Hyp9 (EC₅₀ = 1.26 μM), and tetrahydrohyperforin (IDN5706; EC₅₀ ~1 μM) are substantially more potent, while guanabenz (EC₅₀ = 100 μM) is less potent [2]. The target compound, by virtue of its 2,4-dichlorobenzoyl substitution, is predicted to occupy an intermediate position within this potency landscape based on the established SAR that benzoyl ring halogenation modulates TRPC channel activation [1]. However, the absence of direct EC₅₀ data for the target compound means this remains a class-level inference requiring experimental validation.

TRPC3 agonist TRPC6 agonist neurotrophic piperazine EC50 comparison

Predicted Selectivity Profile: TRPC3/TRPC6/TRPC7 Over Other TRPC Channels

Both PPZ1 and PPZ2 demonstrate selectivity for the DAG-activated TRPC subfamily (TRPC3/TRPC6/TRPC7) over other TRPC channels (TRPC1, TRPC4, TRPC5) when tested in recombinant HEK293 cell systems [1]. PPZ1 did not activate TRPC1, TRPC4, or TRPC5 at concentrations up to 100 μM, establishing a clean selectivity window for the DAG-activated subfamily [1]. Given that the target compound shares the identical 5-chloro-2-methylphenyl-piperazine pharmacophore core with PPZ1 and differs only in the benzoyl ring substitution, it is reasonable to infer conservation of this TRPC3/6/7-selective profile. This subfamily selectivity is therapeutically relevant because TRPC6 activation has been linked to neuroprotection in Alzheimer's disease models via neuronal store-operated calcium entry (nSOCE) mechanisms, while TRPC4/TRPC5 activation is associated with distinct physiological functions including anxiety and fear responses [2].

TRPC selectivity off-target profiling piperazine TRPC modulator

Physicochemical Property Differentiation: MW, logP, and Solubility Predictions

The target compound (MW = 383.70) is 15.3% heavier than PPZ1 (MW = 332.80), primarily due to the replacement of a single fluorine (AW = 19.0) with two chlorine atoms (AW = 35.45 each) on the benzoyl ring . This mass increase is accompanied by a predicted elevation in lipophilicity: the 2,4-dichlorophenyl moiety contributes a calculated π (hydrophobic constant) of approximately +1.42 (two chloro substituents × ~+0.71 each), versus π ≈ +0.14 for a single fluoro substituent [1]. The resulting estimated AlogP difference of approximately +1.3 log units suggests the target compound will exhibit lower aqueous solubility and higher non-specific protein binding than PPZ1. These physicochemical distinctions have direct implications for in vitro assay design: the target compound will likely require higher DMSO concentrations for stock solution preparation and may show differential behavior in cell-based assays due to altered membrane partitioning.

drug-likeness lipophilicity physicochemical profiling CNS MPO score

Procurement and Availability: Lead Time and Pricing vs. PPZ1

The target compound (CAS 499197-59-0) is available through specialty chemical suppliers as a research-grade screening compound. Biosynth lists the compound at a flat price of $900.00 for 10, 25, or 50 mg quantities with a 2–3 week lead time, indicating custom or batch synthesis on demand . In contrast, PPZ1 (CAS 915893-66-2) is stocked by multiple vendors (TargetMol, MedChemExpress, etc.) at prices ranging from approximately $50–150 for 5–25 mg with immediate availability, reflecting its status as a characterized tool compound . The target compound's higher price point and longer lead time are consistent with its status as a less-characterized, specialty-synthesized analog requiring custom preparation. For procurement planning, this differential translates to an approximately 6–18× higher cost per milligram and a 2–3 week delay versus the literature-characterized comparator PPZ1.

chemical procurement custom synthesis lead time research compound pricing

Neurotrophic Activity: BDNF-Like Neurite Outgrowth Induction as a Class-Level Feature

PPZ1 and PPZ2 both induce BDNF-like neurite outgrowth and neuroprotection in cultured central neurons, effects that are abolished by TRPC3/TRPC6/TRPC7 knockdown or pharmacological inhibition [1]. The neurotrophic activity is mediated through DAG-activated TRPC channel-dependent Ca²⁺ signaling and subsequent CREB phosphorylation [1]. The target compound conserves the 5-chloro-2-methylphenyl-piperazine substructure essential for TRPC channel engagement and the benzoyl carbonyl bridge required for activity, but introduces 2,4-dichloro substitution on the terminal phenyl ring [2]. Based on structure-activity relationship precedent in the PPZ series—where PPZ2 (bearing a dimethylphenyl-acetamide moiety) is approximately 5.6-fold more potent than PPZ1 (bearing a 3-fluorobenzoyl moiety) at TRPC6—benzoyl ring substitution is a key potency determinant, and the target compound's 2,4-dichloro substitution is expected to confer distinct neurotrophic potency relative to PPZ1 [1].

neurotrophic activity neurite outgrowth BDNF mimetic neuroprotection assay

Best Research and Industrial Application Scenarios for 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone (CAS 499197-59-0)


TRPC Channel Structure-Activity Relationship (SAR) Expansion Studies

This compound serves as a structurally differentiated benzoyl-substituted analog for expanding the SAR of the PPZ-class TRPC3/6/7 activator series. Its 2,4-dichlorobenzoyl substitution (vs. the 3-fluorobenzoyl of PPZ1) enables systematic exploration of electronic (Hammett σ), steric (van der Waals volume), and lipophilic (Hansch π) contributions to TRPC channel activation potency [1]. The established TRPC3/6/7 selectivity of the PPZ scaffold [2] provides a validated baseline for comparing the target compound's activation profile, making it a rational SAR probe rather than a redundant analog.

Neurotrophic Signaling Pathway Dissection in Primary Neuronal Cultures

The conserved 5-chloro-2-methylphenyl-piperazine pharmacophore positions this compound as a candidate for dissecting DAG-activated TRPC channel contributions to BDNF-like neurotrophic signaling [1]. In combination with TRPC3/6/7 knockdown or pharmacological inhibition (e.g., using the TRPC6 inhibitor SAR7334), this compound can help delineate whether 2,4-dichloro substitution enhances or attenuates CREB phosphorylation and neurite outgrowth relative to the PPZ1 baseline in rat or mouse primary neuronal cultures. The higher predicted lipophilicity (ΔAlogP ≈ +1.3 vs. PPZ1) necessitates careful vehicle control experiments to account for potential solvent effects on neuronal membrane integrity [2].

CNS Drug-Likeness and Pharmacokinetic Profiling in Early Discovery

With a molecular weight of 383.70 g/mol and predicted elevated lipophilicity relative to PPZ1, this compound is a suitable probe for evaluating the impact of increased halogenation on CNS drug-likeness parameters including parallel artificial membrane permeability assay (PAMPA-BBB) permeability, plasma protein binding, and microsomal metabolic stability [1]. Comparative profiling against PPZ1 (MW 332.80) and the more potent PPZ2 can establish whether 2,4-dichloro substitution improves or degrades key pharmacokinetic parameters within the PPZ chemotype, informing lead optimization strategies for CNS indications such as Alzheimer's disease, where TRPC6 activation has shown therapeutic promise [2].

Custom Synthesis and Chemical Library Expansion for High-Throughput Screening

Given its availability as a custom-synthesis specialty compound with a 2–3 week lead time and ~$900 per 10–50 mg pricing [1], this compound is best suited for inclusion in focused, medium-throughput SAR libraries rather than large-scale HTS campaigns. Its unique 2,4-dichlorobenzoyl-5-chloro-2-methylphenyl-piperazine scaffold occupies a distinct region of chemical space not covered by commercially available TRPC modulator libraries, offering novelty value for hit expansion and scaffold-hopping programs targeting DAG-activated TRPC channels or other arylpiperazine-sensitive GPCR targets [2].

Quote Request

Request a Quote for 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.